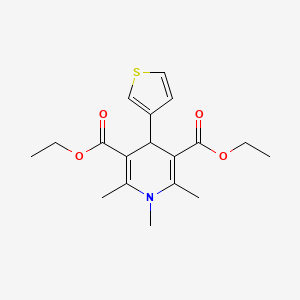![molecular formula C17H25F2N3O B5297999 2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N,N-diethylacetamide](/img/structure/B5297999.png)
2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N,N-diethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N,N-diethylacetamide, also known as DFP-10825, is a novel chemical compound that has been gaining attention in the scientific community due to its potential applications in research.
科学的研究の応用
2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N,N-diethylacetamide has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used to study the role of certain neurotransmitter receptors in the brain and their impact on behavior. In pharmacology, this compound has been used to evaluate the efficacy and safety of new drug candidates. In toxicology, this compound has been used to assess the toxicity of various chemicals and drugs.
作用機序
2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N,N-diethylacetamide acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory, attention, and inflammation. By blocking this receptor, this compound can modulate the activity of neurotransmitters in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In animal studies, this compound has been found to improve cognitive function and memory retention, reduce inflammation, and modulate the activity of certain neurotransmitters. However, high doses of this compound have been associated with adverse effects, such as seizures and respiratory depression.
実験室実験の利点と制限
2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N,N-diethylacetamide has several advantages for use in lab experiments, including its high purity, stability, and selectivity for the α7 nicotinic acetylcholine receptor. However, its limitations include its potential toxicity at high doses, which may limit its use in certain applications.
将来の方向性
There are several future directions for further research on 2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N,N-diethylacetamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is its potential as a tool for studying the role of the α7 nicotinic acetylcholine receptor in various physiological processes. Additionally, further research is needed to determine the optimal dose and duration of exposure to this compound to minimize potential toxicity while maximizing its therapeutic effects.
Conclusion
This compound is a novel chemical compound with potential applications in various scientific research fields. Its selective antagonism of the α7 nicotinic acetylcholine receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. However, further research is needed to fully understand its therapeutic potential and potential toxicity.
合成法
2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N,N-diethylacetamide can be synthesized using a multi-step process that involves the reaction of piperidine with 3,4-difluoroaniline and diethyl acetamide. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis method of this compound has been optimized to ensure high purity and yield, making it suitable for use in various research applications.
特性
IUPAC Name |
2-[3-(3,4-difluoroanilino)piperidin-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F2N3O/c1-3-22(4-2)17(23)12-21-9-5-6-14(11-21)20-13-7-8-15(18)16(19)10-13/h7-8,10,14,20H,3-6,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUZGBYXWIKUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCCC(C1)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5297930.png)
![N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5297943.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-phenylpiperazine](/img/structure/B5297947.png)
![N-(2-(9-methyl-9H-carbazol-3-yl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5297955.png)

![1-(4-fluorobenzyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297963.png)
![N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5297975.png)
![4-oxo-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5297982.png)
![1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5297985.png)
![3-chloro-4-methoxy-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5297987.png)
![1-ethyl-N-{2-[(2-fluoro-4-methylphenyl)amino]-1-methyl-2-oxoethyl}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5298006.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5298022.png)
![N~1~,N~1~-dimethyl-N~3~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,3-piperidinedicarboxamide](/img/structure/B5298030.png)